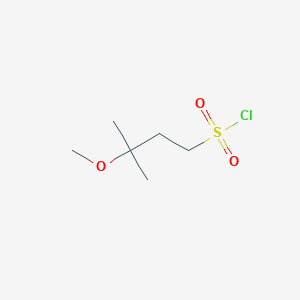

3-Methoxy-3-methylbutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methoxy-3-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFAUMWZJRYZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700307-07-8 | |

| Record name | 3-methoxy-3-methylbutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3-Methoxy-3-methylbutanol (Precursor Alcohol)

The starting point for the preparation of the sulfonyl chloride is typically 3-methoxy-3-methylbutanol or its related sulfonic acid. According to patent CN102206142A, 3-methoxy-3-methyl-1-butanol can be synthesized by acid-catalyzed methanol addition to 3-methyl-3-buten-1-ol under controlled temperature and pressure conditions:

-

- Reactants: 3-methyl-3-buten-1-ol and methanol

- Catalyst: Heterogeneous acid catalysts such as MoO3-CoO-Al2O3, H-ZSM-5, H-USY, or H-MCM-22

- Temperature: 50–200 °C (examples at 120–160 °C)

- Pressure: 0.1–5 MPa (examples at 1.0–2.5 MPa)

- Reaction time: 1–12 hours

- Molar ratio of 3-methyl-3-buten-1-ol to methanol: 0.01–1

- Catalyst loading: 0.1–5% by mass of reaction mixture

Typical Procedure:

The reactants and catalyst are placed in a sealed batch reactor with vigorous stirring. After the reaction under specified conditions, the product is isolated by distillation.

| Example | Catalyst Type | Catalyst Loading (%) | Temp (°C) | Pressure (MPa) | Time (h) | Molar Ratio (Alcohol:Methanol) | Yield (%) (by GC) |

|---|---|---|---|---|---|---|---|

| 6 | H-ZSM-5 (Si/Al=25) | 5 | 160 | 2.5 | 7 | ~0.67 | High (exact % not specified) |

| 9 | H-MCM-22 (Si/Al=60) | 0.67 | 120 | 1.7 | 6 | ~1.34 | High (exact % not specified) |

| 7 | MoO3-CoO-Al2O3 | 0.8 | 120 | 1.0 | 3 | 0.12 | High (exact % not specified) |

Note: Gas chromatography was used to analyze purity and yield, confirming the formation of 3-methoxy-3-methylbutanol.

Conversion of 3-Methoxy-3-methylbutanol to 3-Methoxy-3-methylbutane-1-sulfonyl Chloride

The sulfonyl chloride is most commonly prepared by chlorination of the corresponding sulfonic acid or sulfonate derivative. While direct literature on 3-methoxy-3-methylbutane-1-sulfonyl chloride is limited, analogous sulfonyl chlorides such as 5-methoxy-3-methylpentane-1-sulfonyl chloride are prepared by reaction of the sulfonic acid with thionyl chloride (SOCl2) under anhydrous conditions:

$$

\text{3-Methoxy-3-methylbutane-1-sulfonic acid} + \text{SOCl}2 \rightarrow \text{3-Methoxy-3-methylbutane-1-sulfonyl chloride} + \text{SO}2 + \text{HCl}

$$

-

- Anhydrous environment to prevent hydrolysis

- Controlled temperature (often reflux conditions)

- Excess thionyl chloride to drive reaction to completion

- Removal of gaseous byproducts (SO2, HCl) to shift equilibrium

-

- Continuous flow reactors are preferred for scale-up to ensure efficient mixing and heat transfer

- Precise control of reagent stoichiometry, temperature, and reaction time optimizes yield and purity

- Post-reaction purification typically involves distillation under reduced pressure to isolate the sulfonyl chloride

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 40–80 °C (reflux of SOCl2) |

| Reaction time | 2–6 hours |

| SOCl2 excess | 1.5–3 equivalents |

| Atmosphere | Dry nitrogen or inert gas |

| Yield | Typically >85% |

This method is standard for sulfonyl chloride preparation and is expected to be applicable for 3-methoxy-3-methylbutane-1-sulfonyl chloride.

Alternative Synthetic Routes and Key Intermediates

A related research article on the synthesis of sulfonyl derivatives describes the use of Mitsunobu reaction followed by oxidation for preparing sulfonyl compounds from alcohol precursors. Although this method was applied to other sulfonyl compounds, it illustrates alternative strategies that might be adapted for sulfonyl chloride synthesis:

- Mitsunobu reaction of the alcohol with N-phenyltetrazolyl thiol and diisopropylazodicarboxylate to form sulfenyl intermediates

- Subsequent oxidation to sulfonyl derivatives

- Protection/deprotection steps to manage sensitive functional groups

This approach is more complex and may be used for stereochemically defined sulfonyl compounds rather than bulk preparation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to reflux, depending on the reactivity of the nucleophile

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Reagent for Sulfonylation : 3-Methoxy-3-methylbutane-1-sulfonyl chloride is primarily used as a reagent for introducing sulfonyl groups into organic molecules. This process is crucial in the synthesis of sulfonamides and other derivatives that are important in pharmaceutical chemistry.

- Protecting Group : It serves as a protecting group for alcohols and amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups.

2. Medicinal Chemistry

- Pharmaceutical Intermediates : The compound is employed in the synthesis of various pharmaceutical intermediates, contributing to the development of active pharmaceutical ingredients (APIs) with biological activity. Its ability to form covalent bonds with nucleophiles makes it valuable in drug design.

- Potential Antimicrobial Agent : Preliminary studies suggest that it possesses antimicrobial properties, indicating potential for further development as an antimicrobial agent.

3. Material Science

- Polymer Modification : It is utilized in modifying polymers and materials by introducing sulfonyl functionalities, which can enhance the physical and chemical properties of these materials.

Case Studies and Research Findings

Recent studies have highlighted the utility of 3-Methoxy-3-methylbutane-1-sulfonyl chloride in various applications:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated efficacy against specific bacterial strains, suggesting its potential as an antimicrobial agent. |

| Synthesis of Sulfonamides | Used effectively in synthesizing sulfonamide derivatives that exhibit biological activity. |

| Polymer Enhancements | Shown to improve the properties of polymer materials through sulfonylation processes, enhancing their durability and chemical resistance. |

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride (CAS: 1489778-22-4) serves as a relevant structural analog. Below is a detailed comparison:

| Property | 3-Methoxy-3-methylbutane-1-sulfonyl Chloride | 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride |

|---|---|---|

| CAS Number | 1700307-07-8 | 1489778-22-4 |

| Molecular Formula | C₆H₁₃ClO₃S | C₁₀H₂₁ClO₃S |

| Molecular Weight (g/mol) | 200.68 | 256.79 |

| Substituent Groups | Methoxy, methyl | Isobutoxymethyl, methyl |

| Complexity | Lower (smaller alkyl chain) | Higher (bulkier isobutoxymethyl group) |

Key Observations :

Reactivity and Functional Group Implications

Both compounds contain the sulfonyl chloride (-SO₂Cl) group, a highly electrophilic moiety that reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. However:

- 3-Methoxy-3-methylbutane-1-sulfonyl chloride ’s smaller size likely facilitates faster reaction kinetics in solution-phase syntheses due to reduced steric effects .

- The isobutoxymethyl substituent in the analog could stabilize intermediates in solid-phase reactions or modify regioselectivity in multi-step syntheses .

Biological Activity

3-Methoxy-3-methylbutane-1-sulfonyl chloride, with the chemical formula C₆H₁₃ClO₃S and CAS number 1700307-07-8, is an organic compound known for its applications in organic synthesis and medicinal chemistry. It is synthesized through the reaction of 3-methoxy-3-methylbutanol with chlorosulfonic acid, forming a sulfonyl chloride that is highly reactive due to the electrophilic nature of the sulfonyl group .

The biological activity of 3-Methoxy-3-methylbutane-1-sulfonyl chloride primarily arises from its ability to act as an electrophilic reagent. The sulfonyl chloride group can react with various nucleophiles, leading to the formation of sulfonamide derivatives or other functionalized compounds. This reactivity can be harnessed in medicinal chemistry for drug development and in material science for modifying polymers .

In Vitro Studies

Research has shown that compounds with sulfonyl chloride groups often exhibit significant biological activity, including:

- Antimicrobial Properties : Some sulfonyl chlorides have been investigated for their ability to inhibit bacterial growth. The reactivity of the sulfonyl group allows for the formation of covalent bonds with bacterial enzymes, potentially disrupting their function.

- Pharmaceutical Intermediates : 3-Methoxy-3-methylbutane-1-sulfonyl chloride is utilized in synthesizing various pharmaceutical compounds, including those targeting cancer and inflammatory diseases. Its ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in drug synthesis .

Case Studies

- Synthesis of Sulfonamide Derivatives : A study demonstrated the use of 3-Methoxy-3-methylbutane-1-sulfonyl chloride in synthesizing novel sulfonamide derivatives that showed promising antibacterial activity against resistant strains of bacteria. The derivatives were evaluated for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations.

- Drug Development : In a series of experiments aimed at developing anti-inflammatory drugs, researchers employed 3-Methoxy-3-methylbutane-1-sulfonyl chloride to modify existing drug candidates. The resulting compounds exhibited enhanced efficacy in preclinical models of inflammation, suggesting that this sulfonyl chloride can significantly impact therapeutic outcomes .

Table 1: Properties of 3-Methoxy-3-methylbutane-1-sulfonyl chloride

| Property | Value |

|---|---|

| Molecular Weight | 200.69 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate (handle with care) |

Table 2: Biological Activity Summary

| Study Type | Findings |

|---|---|

| Antimicrobial Activity | Effective against resistant bacterial strains |

| Drug Development | Enhanced efficacy in anti-inflammatory models |

| Synthesis of Derivatives | Successful formation of novel sulfonamides |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-3-methylbutane-1-sulfonyl chloride, and what factors influence reagent selection?

- Methodological Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂) under anhydrous conditions. Thionyl chloride is preferred due to its lower toxicity and ease of byproduct removal (SO₂ and HCl gas). Reaction efficiency depends on solvent choice (e.g., dichloromethane or chloroform), temperature control (0–25°C), and moisture exclusion . Post-synthesis purification often employs recrystallization from non-polar solvents or column chromatography to achieve >95% purity .

Q. How can researchers characterize the purity and confirm the structure of 3-Methoxy-3-methylbutane-1-sulfonyl chloride post-synthesis?

- Methodological Answer : Combine 1H/13C-NMR to identify functional groups (e.g., methoxy protons at δ ~3.3 ppm, sulfonyl chloride resonance) and mass spectrometry (ESI-MS or EI-MS) to confirm molecular weight. Compare spectral data with literature or computational predictions (e.g., PubChem entries for analogous sulfonyl chlorides). Purity is validated via HPLC with UV detection at 210–230 nm, ensuring absence of unreacted precursors or sulfonic acid residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like sulfene (CH₂=SO₂) during synthesis?

- Methodological Answer : Sulfene formation occurs via elimination reactions under high temperatures or excess base. Mitigation strategies include:

- Maintaining reaction temperatures <30°C.

- Using non-nucleophilic bases (e.g., triethylamine) to neutralize HCl without promoting elimination.

- Employing stoichiometric control (1:1.2 molar ratio of sulfonic acid to SOCl₂).

Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) or in situ IR spectroscopy to detect SO₂ evolution .

Q. How should researchers address contradictions in reported reaction yields across literature sources?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, moisture content, or inert atmosphere integrity. To resolve:

- Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves, argon atmosphere).

- Compare yields in polar aprotic (DMF) vs. non-polar (CH₂Cl₂) solvents.

- Quantify byproduct profiles using GC-MS or NMR relaxation experiments to identify competing pathways (e.g., hydrolysis vs. chlorination) .

Q. What are the applications of 3-Methoxy-3-methylbutane-1-sulfonyl chloride in peptide modification, and what methodological precautions are required?

- Methodological Answer : This compound reacts selectively with primary amines (e.g., lysine residues) under mild buffered conditions (pH 7–8, 0–4°C). Applications include:

- Introducing sulfonamide linkages for stabilizing protein tertiary structures.

- Generating fluorescent probes via conjugation with amine-containing dyes (e.g., dansyl chloride derivatives).

Precautions : Use <5% excess reagent to prevent over-sulfonylation, and quench unreacted chloride with aqueous bicarbonate to avoid protein denaturation .

Data Contradiction Analysis

Q. How to interpret conflicting stability data for 3-Methoxy-3-methylbutane-1-sulfonyl chloride in different solvents?

- Methodological Answer : Stability discrepancies arise from solvent nucleophilicity and water content. For example:

- In dichloromethane , the compound is stable for >48 hours at −20°C.

- In THF , hydrolysis occurs within 12 hours due to trace moisture.

Validate stability via Karl Fischer titration for solvent dryness and accelerated aging studies (40°C/75% RH) to model degradation kinetics .

Safety and Handling

Q. What are the critical safety protocols for handling 3-Methoxy-3-methylbutane-1-sulfonyl chloride in laboratory settings?

- Methodological Answer :

- Use fume hoods and chemical-resistant gloves (nitrile or neoprene) to prevent exposure to corrosive vapors.

- Store under inert gas (argon) at −20°C in amber glass to inhibit hydrolysis.

- Neutralize spills with sodium bicarbonate slurry, followed by copious water rinsing.

Refer to SDS guidelines for analogous sulfonyl chlorides (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) for emergency protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.